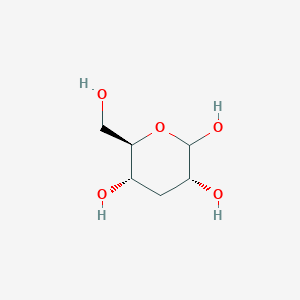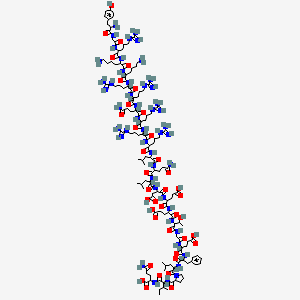
H-DL-Tyr-Gly-DL-Arg-DL-Lys-DL-Lys-DL-Arg-DL-Arg-DL-Gln-DL-Arg-DL-Arg-DL-Arg-DL-Leu-DL-Gln-DL-Leu-DL-Asp-DL-Glu-DL-Glu-DL-xiThr-Gly-DL-Glu-DL-Phe-DL-Leu-DL-Pro-DL-xiIle-DL-Gln-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TAT14Peptide(Nrf2ActivatorIII) is a 14-mer peptide conjugated to a cell-penetrating trans-activating transcriptional activator sequence. This compound targets the nuclear factor (erythroid-derived 2)-like 2 binding site on Kelch-like ECH-associated protein 1. By competitively disrupting the interaction between nuclear factor (erythroid-derived 2)-like 2 and Kelch-like ECH-associated protein 1, TAT14Peptide(Nrf2ActivatorIII) stabilizes cytosolic nuclear factor (erythroid-derived 2)-like 2 and promotes its nuclear translocation and binding to the antioxidant response element .
准备方法
Synthetic Routes and Reaction Conditions
TAT14Peptide(Nrf2ActivatorIII) is synthesized through solid-phase peptide synthesis. The peptide sequence is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the use of protecting groups to prevent unwanted side reactions. After the peptide chain is fully assembled, it is cleaved from the solid support and purified using high-performance liquid chromatography .
Industrial Production Methods
Industrial production of TAT14Peptide(Nrf2ActivatorIII) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, typically involving preparative high-performance liquid chromatography .
化学反应分析
Types of Reactions
TAT14Peptide(Nrf2ActivatorIII) primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The synthesis of TAT14Peptide(Nrf2ActivatorIII) involves the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide, and deprotecting agents like trifluoroacetic acid. The reactions are carried out in anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major product formed from the synthesis of TAT14Peptide(Nrf2ActivatorIII) is the peptide itself, which is then purified to remove any side products or impurities .
科学研究应用
TAT14Peptide(Nrf2ActivatorIII) has a wide range of applications in scientific research:
作用机制
TAT14Peptide(Nrf2ActivatorIII) exerts its effects by targeting the nuclear factor (erythroid-derived 2)-like 2 binding site on Kelch-like ECH-associated protein 1. By disrupting this interaction, it stabilizes cytosolic nuclear factor (erythroid-derived 2)-like 2, promoting its translocation to the nucleus. Once in the nucleus, nuclear factor (erythroid-derived 2)-like 2 binds to the antioxidant response element, leading to the expression of cytoprotective genes .
相似化合物的比较
Similar Compounds
Sulforaphane: Another natural nuclear factor (erythroid-derived 2)-like 2 activator found in cruciferous vegetables.
Bardoxolone methyl: A synthetic nuclear factor (erythroid-derived 2)-like 2 activator with potential therapeutic applications.
Uniqueness
TAT14Peptide(Nrf2ActivatorIII) is unique in its ability to specifically target the nuclear factor (erythroid-derived 2)-like 2 binding site on Kelch-like ECH-associated protein 1, making it a valuable tool for studying the nuclear factor (erythroid-derived 2)-like 2 pathway and its potential therapeutic applications .
属性
分子式 |
C137H230N48O39 |
|---|---|
分子量 |
3173.6 g/mol |
IUPAC 名称 |
5-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C137H230N48O39/c1-10-72(8)107(129(221)177-91(131(223)224)42-48-100(143)190)183-127(219)97-35-24-60-185(97)130(222)96(63-71(6)7)182-125(217)94(65-74-25-12-11-13-26-74)180-118(210)86(43-49-103(193)194)165-102(192)68-163-128(220)108(73(9)186)184-122(214)90(45-51-105(197)198)174-120(212)89(44-50-104(195)196)176-126(218)95(66-106(199)200)181-124(216)93(62-70(4)5)179-121(213)88(41-47-99(142)189)175-123(215)92(61-69(2)3)178-117(209)85(34-23-59-161-137(154)155)171-114(206)82(31-20-56-158-134(148)149)169-115(207)83(32-21-57-159-135(150)151)172-119(211)87(40-46-98(141)188)173-116(208)84(33-22-58-160-136(152)153)170-113(205)81(30-19-55-157-133(146)147)168-112(204)80(28-15-17-53-139)167-111(203)79(27-14-16-52-138)166-110(202)78(29-18-54-156-132(144)145)164-101(191)67-162-109(201)77(140)64-75-36-38-76(187)39-37-75/h11-13,25-26,36-39,69-73,77-97,107-108,186-187H,10,14-24,27-35,40-68,138-140H2,1-9H3,(H2,141,188)(H2,142,189)(H2,143,190)(H,162,201)(H,163,220)(H,164,191)(H,165,192)(H,166,202)(H,167,203)(H,168,204)(H,169,207)(H,170,205)(H,171,206)(H,172,211)(H,173,208)(H,174,212)(H,175,215)(H,176,218)(H,177,221)(H,178,209)(H,179,213)(H,180,210)(H,181,216)(H,182,217)(H,183,219)(H,184,214)(H,193,194)(H,195,196)(H,197,198)(H,199,200)(H,223,224)(H4,144,145,156)(H4,146,147,157)(H4,148,149,158)(H4,150,151,159)(H4,152,153,160)(H4,154,155,161) |
InChI 键 |
NBFQPSCRGQGZEP-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


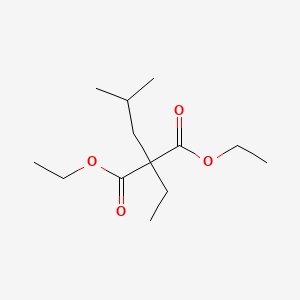
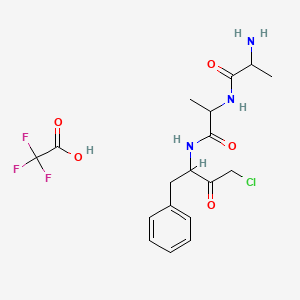
![4-Nitrooxybutyl 2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate](/img/structure/B13390518.png)
![(2R)-2-[(Methoxycarbonyl)amino]hexanoic acid](/img/structure/B13390522.png)
![4,4,5,5,9,9,10,10,14,14,15,15,19,19,20,20-Hexadecamethyl-3,8,13,18-tetrakis(4-phenylphenyl)-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,6,11,16-tetraene](/img/structure/B13390524.png)
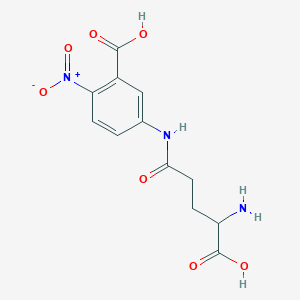
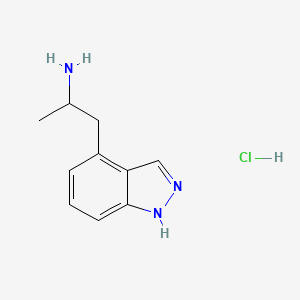
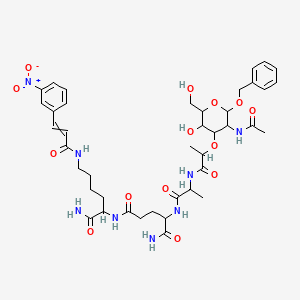

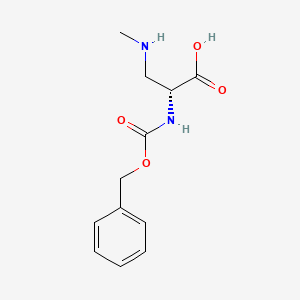
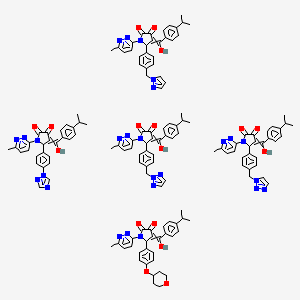
![2-Amino-4-oxo-4-[(triphenylmethyl)amino]butanoic acid](/img/structure/B13390568.png)
![2-[(2-Amino-4-methylpentanoyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B13390569.png)
